2-(2-Oxoimidazolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a chemical compound that is part of a broader class of 2-oxoimidazolidine derivatives. These compounds have been studied for various biological activities and applications in medicinal chemistry. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid have shown potent angiotensin converting enzyme (ACE) inhibitory activities, which are relevant for the treatment of hypertension . Additionally, 2-oxoimidazolidine derivatives have been reported as inhibitors of the hepatitis C virus NS3-4A serine protease, an enzyme essential for viral replication .
Synthesis Analysis
The synthesis of 2-oxoimidazolidine derivatives can be achieved through different methods. One approach involves the preparation of (4S)-1-alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives, which have been synthesized and evaluated for their ACE inhibitory activities . Another method reported the synthesis of novel 2-oxoimidazolidine-4-carboxylic acid derivatives with activity against the hepatitis C virus NS3 serine protease . These methods highlight the versatility of 2-oxoimidazolidine scaffolds in drug synthesis.
Molecular Structure Analysis
The molecular structure of 2-oxoimidazolidine derivatives is characterized by the presence of the imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The oxo group at the second position of the ring is a common feature among these derivatives. The X-ray crystal structure of an inhibitor derived from this core bound to the hepatitis C virus protease has been presented, demonstrating the molecular interactions responsible for its inhibitory activity .
Chemical Reactions Analysis
2-Oxoimidazolidine derivatives participate in various chemical reactions. For example, they have been used as catalysts in the green synthesis of other compounds, such as triflouromethyl-1H-benzo[f]chromenes and 2-pyrazolyl-1,3-thiazolidine-4-ones . These reactions typically occur at room temperature in a one-pot procedure without the need for additional organic solvents, highlighting the eco-friendly aspect of using these compounds as catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxoimidazolidine derivatives are influenced by their molecular structure. The presence of the imidazolidine ring and the oxo group contributes to the compound's reactivity and potential biological activity. The derivatives synthesized for ACE inhibition and hepatitis C virus protease inhibition have shown significant potency, indicating strong interactions with their respective biological targets . The use of these derivatives as catalysts also suggests that they have favorable properties for facilitating chemical reactions under mild conditions .
Safety and Hazards
properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJSPPYJLBMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.